![molecular formula C18H17ClN2O2 B14292559 6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one CAS No. 114865-29-1](/img/structure/B14292559.png)
6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a chloro group, a hydroxypropylamino group, and a phenyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-4-phenylquinolin-2(1H)-one with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the quinoline core or the substituents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Amino-6-chloropyridazine: Shares the chloro and amino functional groups but has a different core structure.
6-Chloropyridin-3-amine: Similar chloro substitution but lacks the quinoline core and hydroxypropylamino group.
Uniqueness
6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one stands out due to its unique combination of functional groups and the quinoline core
特性
CAS番号 |
114865-29-1 |
|---|---|
分子式 |
C18H17ClN2O2 |
分子量 |
328.8 g/mol |
IUPAC名 |
6-chloro-3-(2-hydroxypropylamino)-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C18H17ClN2O2/c1-11(22)10-20-17-16(12-5-3-2-4-6-12)14-9-13(19)7-8-15(14)21-18(17)23/h2-9,11,20,22H,10H2,1H3,(H,21,23) |
InChIキー |
UEPLOVZMJNPFBA-UHFFFAOYSA-N |
正規SMILES |
CC(CNC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


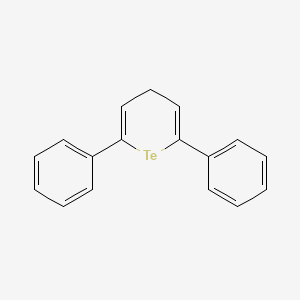
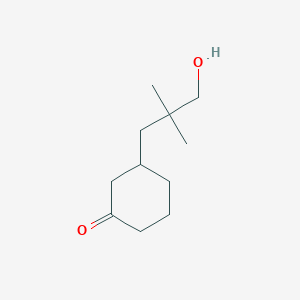
![2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one](/img/structure/B14292494.png)
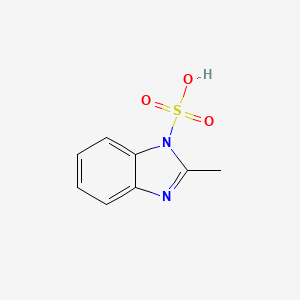
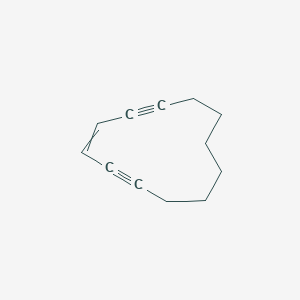


![1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene](/img/structure/B14292524.png)
![([1,1'-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate](/img/structure/B14292528.png)
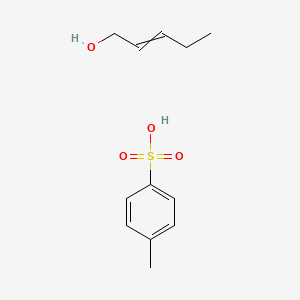
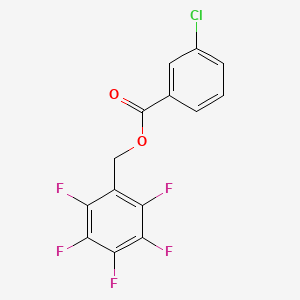
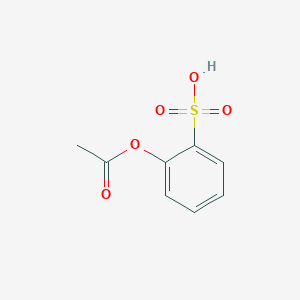

![{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14292555.png)
